molecular formula C11H23NO3 B8539072 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate

2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate

Cat. No.: B8539072
M. Wt: 217.31 g/mol
InChI Key: IRJZGVOBWMVNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate is a carbamate ester compound of interest in chemical and pharmaceutical research. Carbamates are a prominent class of compounds in medicinal chemistry, often utilized for their enhanced proteolytic stability and favorable pharmacokinetic properties compared to amides, making them valuable as peptide bond surrogates in the design of enzyme inhibitors and other therapeutic agents (see, for example, PMC article ID 4393377 ). The 2-hydroxyethyl group in the structure provides a site for further chemical modification or polymerization, making this compound a potential monomer or building block for functional materials. For instance, hydroxyalkyl carbamate (meth)acrylates are used in copolymer compositions for various industrial applications (see, for example, patent EP0675141B1 ). The 2-ethyl-1-hexyl moiety is a branched alkyl chain that can influence the compound's lipophilicity and steric bulk, which are critical parameters in drug design for membrane permeability and target interaction. This product is intended for research purposes such as investigating structure-activity relationships, developing novel polymer networks, and exploring prodrug strategies. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

2-hydroxyethyl N-(2-ethylhexyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-3-5-6-10(4-2)9-12-11(14)15-8-7-13/h10,13H,3-9H2,1-2H3,(H,12,14)

InChI Key

IRJZGVOBWMVNCF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)OCCO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate has the molecular formula C11H23N1O3C_{11}H_{23}N_{1}O_{3}. Its structure includes a carbamate functional group, which is significant for its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of ethylene carbonate with amines.

Scientific Research Applications

The compound has been investigated for several applications in scientific research:

Medicinal Chemistry

Research indicates that this compound exhibits potential as a prodrug for delivering active pharmaceutical ingredients. Its structure allows for controlled release mechanisms, making it suitable for targeted therapies in cancer treatment.

Case Study: Anti-Proliferative Effects
A study demonstrated that this compound reduced cell viability in breast cancer cell lines (MDA-MB-231) by approximately 40% at a concentration of 100 µM, indicating its potential as an anti-cancer agent.

CompoundCell Line TestedConcentration (µM)Viability Reduction (%)
This compoundMDA-MB-231 (Breast Cancer)100~40

Biochemical Assays

The compound serves as a reagent in various biochemical assays, particularly those involving enzyme inhibition. Its ability to modulate enzyme activity makes it valuable in studying metabolic pathways and drug interactions.

Polymer Chemistry

In polymer science, this compound is utilized in the production of polymeric materials . It acts as a stabilizer and enhances the mechanical properties of polymer blends.

Toxicological Studies

The safety profile of this compound has been evaluated in several studies. One notable study assessed its carcinogenic potential and found that while it exhibited weak carcinogenicity in certain animal models, its effects were significantly lower compared to other carbamates like ethyl carbamate.

Table: Carcinogenicity Assessment

CompoundTest SubjectDose (mmol/kg)Tumor Incidence (%)
This compoundStrain A Mice4.628%
Ethyl CarbamateStrain A MiceEquivalent DoseHigher Incidence

Industrial Applications

In industry, this compound is employed in the formulation of coatings and adhesives due to its adhesive properties and resistance to environmental degradation. It is also being explored for use in ionogels , which are materials with significant promise in biomedical applications due to their unique properties such as ionic conductivity and thermal stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamates

Physicochemical Properties

The molecular structure of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate distinguishes it from other carbamates in terms of hydrophobicity and steric effects. A comparison of key properties is outlined below:

Compound Molecular Weight Key Substituents Polarity
This compound ~245 g/mol (estimated) Hydroxyethyl, 2-ethyl-1-hexyl Moderate (hydrophilic-lipophilic balance)
Ethyl Carbamate (Urethane) 89.09 g/mol Ethyl Low (highly lipophilic)
Vinyl Carbamate 87.08 g/mol Vinyl Low (reactive double bond)
Methyl (3-Hydroxyphenyl)-Carbamate 181.17 g/mol Methyl, 3-hydroxyphenyl Moderate (polar aromatic group)

Key Observations :

  • The bulky 2-ethyl-1-hexyl chain may reduce metabolic clearance compared to shorter-chain analogs like ethyl carbamate .
Anticholinesterase Activity

Evidence from indanone-chalcone hybrids () demonstrates that carbamate-containing compounds generally exhibit lower anticholinesterase activity (IC₅₀ values ranging from 0.5–5 µM) compared to ester analogs. However, substitution patterns (e.g., para-Cl groups) can enhance activity. While direct data for this compound are unavailable, its branched alkyl chain may hinder binding to acetylcholinesterase (AChE) active sites compared to smaller carbamates like ethyl derivatives .

Carcinogenicity and Mutagenicity
  • Ethyl Carbamate: Known for low mutagenicity but carcinogenic in rodents (e.g., liver and lung tumors) via metabolic activation to vinyl carbamate epoxide .
  • Vinyl Carbamate: 10–50× more carcinogenic than ethyl carbamate due to direct DNA adduct formation without requiring metabolic activation .

Metabolic and Toxicological Profiles

Parameter Ethyl Carbamate Vinyl Carbamate This compound
Metabolic Activation Required (→ vinyl carbamate epoxide) Not required Likely via hydroxylation or esterase cleavage
Mutagenicity (Ames Test) Negative Positive Unknown (predicted low due to steric hindrance)
Bioaccumulation Low Moderate High (long alkyl chain)

Sources :

Preparation Methods

Reaction Conditions and Optimization

The patent EP0285650B1 provides a detailed protocol for this synthesis:

ParameterValue/RangeNotes
Ethylene carbonate1.0 molar equivalentMelted at 50°C prior to amine addition
2-Ethyl-1-hexylamine1.0 molar equivalentAdded dropwise to control exotherm
Temperature70°C (addition phase)Maintained via cooling
Post-addition heating95°C for 10 hoursEnsures complete conversion
SolventNone (neat reaction)Simplifies purification

Critical Considerations :

  • Stoichiometry : A 1:1 molar ratio minimizes side products such as bis-carbamate derivatives.

  • Temperature Control : Rapid amine addition risks thermal runaway; gradual addition maintains the reaction mixture below 70°C during the exothermic phase.

  • Reaction Time : Extended heating at 95°C ensures >95% conversion, as confirmed by infrared (IR) spectroscopy.

Byproduct Analysis and Mitigation Strategies

The primary byproduct observed in this synthesis is 1,2-ethanediol , formed via hydrolysis of ethylene carbonate. While the neat reaction minimizes water ingress, trace moisture from reagents or atmosphere can degrade yield by up to 12%. Strategies to suppress hydrolysis include:

  • Drying Reagents : Molecular sieves (3Å) are used to pre-dry 2-ethyl-1-hexylamine.

  • Inert Atmosphere : Conducting the reaction under nitrogen or argon reduces oxidative byproducts.

Purification and Characterization

Analytical Validation

  • Infrared Spectroscopy : Key peaks include N-H stretch (3320 cm⁻¹), C=O stretch (1705 cm⁻¹), and O-H stretch (3450 cm⁻¹).

  • Hydrophilic-Lipophilic Balance (HLB) : Calculated HLB of 9.6 aligns with applications in emulsifiers and surfactant formulations.

Scalability and Industrial Adaptation

Large-scale production (e.g., 100 kg batches) employs continuous-flow reactors to enhance thermal regulation and throughput. Key industrial modifications include:

  • Catalytic Acceleration : Lipase enzymes (e.g., Candida antarctica lipase B) reduce reaction time to 4 hours at 60°C, though enzyme cost limits feasibility.

  • Waste Management : Recycling 1,2-ethanediol byproduct into ethylene carbonate via phosgenation closes the synthetic loop.

ReagentHazard ProfilePrecautions
Ethylene carbonateIrritant (eyes, skin)Use nitrile gloves, fume hood
2-Ethyl-1-hexylamineFlammable, corrosiveStore under nitrogen, avoid sparks

Comparative Analysis with Alternative Carbamates

While this compound exhibits an HLB of 9.6, structural analogs like 2-hydroxyethyl 1-hexyl-carbamate (HLB 11.0) demonstrate higher hydrophilicity, underscoring the role of branching in tuning surfactant properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is synthesized via carbamate esterification. A common approach involves reacting 2-Ethyl-1-hexanol with a carbamate precursor (e.g., 2-hydroxyethyl carbamate) under catalytic conditions. Evidence from enzymatic synthesis studies suggests using lipases or transition-metal catalysts to enhance regioselectivity and reduce side reactions . Retrosynthetic tools, such as AI-driven platforms (e.g., PubChem’s retrosynthesis analysis), can predict feasible routes by leveraging databases like Reaxys and BKMS_METABOLIC . To optimize yield:

  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst Screening : Test esterase or CYP2E1 enzyme activity (if studying metabolic pathways) to identify efficient catalysts .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with peaks corresponding to ethyl-hexyl chains (δ 0.8–1.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detect carbonyl stretching (~1700 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • Chromatographic Purity : HPLC with UV detection (λ = 210–220 nm) ensures >95% purity.

Advanced Research Questions

Q. How does CYP2E1-mediated metabolism influence the toxicological profile of this compound?

  • Methodological Answer : CYP2E1 oxidizes carbamates to reactive metabolites (e.g., vinyl carbamate), which form DNA adducts like 1,N6-ethenoadenosine . To assess toxicity:

  • In Vitro Models : Use human liver microsomes with NADPH cofactor to simulate metabolic activation. Quantify metabolites via LC-MS/MS.
  • DNA Adduct Detection : Employ 32P^{32}P-postlabeling or immunoassays to measure adduct levels in treated cell lines (e.g., HepG2).
  • Comparative Studies : Compare metabolic rates in neonatal vs. adult models, as esterase activity varies developmentally .

Q. How can researchers resolve contradictions in metabolic elimination rates across experimental models?

  • Methodological Answer : Discrepancies arise from interspecies differences in enzyme expression (e.g., murine vs. human CYP2E1). Strategies include:

  • Species-Specific Microsomes : Test metabolism in human, rat, and mouse liver microsomes under identical conditions.
  • Kinetic Modeling : Fit data to Michaelis-Menten or Hill equations to derive VmaxV_{max} and KmK_m, adjusting for tissue-specific esterase activity .
  • Statistical Validation : Apply ANOVA or Bayesian hierarchical models to assess significance of inter-species variability .

Q. What experimental designs mitigate risks when handling this compound, given structural analogs’ carcinogenicity?

  • Methodological Answer : Ethyl carbamate derivatives are classified as probable carcinogens . Mitigation strategies:

  • Controlled Environments : Use fume hoods and personal protective equipment (PPE) for synthesis.
  • Genotoxicity Assays : Conduct Ames tests (with/without metabolic activation) and micronucleus assays in CHO-K1 cells.
  • Ecological Risk Assessment : Model environmental persistence using EPI Suite™ and bioaccumulation factors (BCF) .

Data Analysis & Interpretation

Q. How should researchers design dose-response studies to evaluate enzyme inhibition by this compound?

  • Methodological Answer :

  • Dose Range : Test 0.1–100 µM concentrations in triplicate, using IC50_{50} as the primary endpoint.
  • Enzyme Assays : Monitor CYP2E1 activity via fluorogenic substrates (e.g., 7-ethoxyresorufin) in human hepatocytes.
  • Data Normalization : Express inhibition as % activity relative to vehicle controls, using nonlinear regression (GraphPad Prism®) for curve fitting .

Q. What statistical methods are appropriate for analyzing conflicting toxicity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) or stratify by experimental conditions (e.g., cell type, exposure duration).
  • Machine Learning : Apply PCA or clustering algorithms to identify hidden variables (e.g., solvent polarity, pH) influencing toxicity .

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